molecular formula C10H16N5O5P B14193526 Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- CAS No. 848782-36-5

Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B14193526
CAS No.: 848782-36-5
M. Wt: 317.24 g/mol
InChI Key: JLHBYITXOAIKFQ-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H16N5O5P. It is characterized by the presence of a phosphonic acid group and a purine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to form the phosphonic acid functional group simultaneously with the formation of the P-C bond .

Industrial Production Methods

Industrial production methods for phosphonic acids often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways . This interaction can lead to the modulation of biochemical processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, P- [ [ (1R)-1-methyl-2- (9H-purin-6-ylamino)ethoxy]methyl]-
  • Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-

Uniqueness

Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific structural features, including the combination of a purine derivative and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

848782-36-5

Molecular Formula

C10H16N5O5P

Molecular Weight

317.24 g/mol

IUPAC Name

[3-(6-aminopurin-7-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)14-5-15(8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19)

InChI Key

JLHBYITXOAIKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2C(CCOCP(=O)(O)O)CO)N

Origin of Product

United States

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